molecular formula C40H62O8 B1683190 Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate CAS No. 36443-68-2

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate

Cat. No.: B1683190
CAS No.: 36443-68-2
M. Wt: 586.8 g/mol
InChI Key: HZQMAGZJUOWDHN-UHFFFAOYSA-N
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Description

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, also known as Antioxidant 245, is a chemical compound with the empirical formula C34H50O8 . It has a molecular weight of 586.76 . The compound appears as slightly yellow granules .


Synthesis Analysis

The synthesis of this compound involves the use of methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl) propionate and triethylene glycol as starting materials, with organotin as a catalyst. The process involves transesterification .


Molecular Structure Analysis

The SMILES string representation of the molecule is Cc1cc (CCC (=O)OCCOCCOCCOC (=O)CCc2cc (C)c (O)c (c2)C (C) (C)C)cc (c1O)C (C) (C)C . The InChI key is QSRJVOOOWGXUDY-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound is slightly yellow granules with a melting point of 76 - 79°C . It is soluble in acetone, benzene, methanol, and chloroform .

Scientific Research Applications

Synthesis and Characterization

Triethylene glycol bis[3-(3′,5′-di-tert-butyl-4′-hydroxyphenyl)] propionate has been synthesized using methyl-3-[3′,5′-di-tert-buty-4′-hydroxyphenyl] propionate and triethylene glycol. Optimal synthesis conditions include a reaction temperature of 120–125℃ and a reaction time of 3.5 hours, achieving over 94% yield. The product's structure is characterized by elemental analysis, IR, and ¹HNMR (Hu Ying-xi, 2004).

Another study conducted a similar synthesis using a reaction temperature of 185℃ for 6 hours, resulting in over 86% yield and 99% purity. The product was characterized by FTIR (Yuan Shi-tao, 2011).

Applications in Dental Materials

Triethylene glycol bis propionate derivatives show potential in dental composite materials. A study examined the effects of this compound's degradation products on the growth of oral bacteria, showing that they modulate bacterial growth rates in a concentration and pH-dependent manner (P. Khalichi, D. Cvitkovitch, J. Santerre, 2004).

Polymerization Kinetics

Research on the kinetic behavior of bis-GMA (2,2-bis[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]propane) and triethylene glycol dimethacrylate copolymerization, commonly used in dental composites, suggests that reaction diffusion-controlled termination dominates as the reaction progresses (L. G. Lovell, J. Stansbury, Demetrios C. Syrpes, C. Bowman, 1999).

Depolymerization of Polyethylene Terephthalate

Triethylene glycol was used in the depolymerization of polyethylene terephthalate wastes, resulting in products like TEG–(TPA–TEG)n for n=1–3. The glycolyzed products had low acid value, indicating a minor fraction of terephthalate oligoesters (S. H. Mansour, N. E. Ikladious, 2002).

Influence on Viscoelastic Properties

The viscoelastic properties of organic hybrids consisting of chlorinated polyethylene and triethylene glycol bis[3-(3-tert-butyl-4-hydroxy-5-methyl phenyl)propionyloxy] were investigated. The study found that the strength of intermolecular interaction and the conformations of the middle skeletal parts of hindered phenols dominate the stabilities of the viscoelastic properties (Chifei Wu, T. Yamagishi, Y. Nakamoto, Shin-ichiro Ishida, Saburo Kubota, K. Nitta, 2000).

Antioxidant Effects in Polymers

The compound has been used as an antioxidant in polymers, such as acrylonitrile-butadiene-styrene (ABS). Studies have shown a strong synergistic effect with other antioxidants, enhancing the stabilization of ABS (W. Na, 2008).

Dental Resin Applications

In dental resin systems, it was used to study the photopolymerization kinetics and the related 3D printing applications, demonstrating its potential in these fields (S. H. Dickens, J. Stansbury, Kwang-Woo Choi, C. Floyd, 2003).

Safety and Hazards

The compound can be harmful . Release to the environment can occur from industrial use, such as industrial abrasion processing with a low release rate .

Mechanism of Action

Antioxidant 245, also known as Irganox 245 or Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, is a versatile chemical used as an additive in various industries. It possesses excellent antioxidant properties and plays a crucial role in extending the lifespan and maintaining the quality of products .

Target of Action

Antioxidant 245 primarily targets the oxidation process. It effectively inhibits this process, preventing the deterioration of materials caused by exposure to oxygen and heat . This property is crucial for extending the lifespan and maintaining the quality of products .

Mode of Action

The unique molecular structure of Antioxidant 245 allows it to scavenge free radicals and inhibit oxidation reactions . It effectively inhibits the oxidation process, preventing the deterioration of materials caused by exposure to oxygen and heat . This property is crucial for extending the lifespan and maintaining the quality of products .

Biochemical Pathways

The antioxidant effects of natural peptides primarily consist of the regulation of redox signaling pathways, which includes activation of the Nrf2 pathway and the inhibition of the NF-κB pathway . The structure-activity relationships of the antioxidant peptides are investigated, including the effects of peptide molecular weight, amino acid composition and sequence, and secondary structure on antioxidant activity .

Pharmacokinetics

Information on the pharmacokinetics of Antioxidant 245 is currently limited. It is known that the compound demonstrates low volatility, ensuring minimal loss during processing and application . This feature enhances its efficiency and makes it suitable for long-term applications .

Result of Action

One of the key benefits of Antioxidant 245 is its ability to protect substrates from thermo-oxidative degradation throughout the manufacturing, processing, and end-use stages . It is highly compatible with styrene polymers, including polystyrenes, ABS, MBS, SB, SBR, as well as POM homo-and copolymers .

Action Environment

The action of Antioxidant 245 is influenced by environmental factors such as temperature and exposure to oxygen. It offers protection against thermo-oxidative degradation and is compatible with a wide range of polymers . Its effectiveness, low volatility, color stability, odorlessness, and extraction resistance make it a reliable choice for enhancing durability, maintaining visual appeal, and ensuring long-term performance of various materials across different applications .

Properties

IUPAC Name

2-[2-[2-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]ethoxy]ethoxy]ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O8/c1-23-19-25(21-27(31(23)37)33(3,4)5)9-11-29(35)41-17-15-39-13-14-40-16-18-42-30(36)12-10-26-20-24(2)32(38)28(22-26)34(6,7)8/h19-22,37-38H,9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRJVOOOWGXUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOCCOC(=O)CCC2=CC(=C(C(=C2)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044236
Record name Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid
Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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CAS No.

36443-68-2
Record name Antioxidant 245
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Record name TK 12627
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Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester
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Record name Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate
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Record name Ethylenebis(oxyethylene) bis[3-(5-tert-butyl-4-hydroxy-m-tolyl)propionate]
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Record name TRIETHYLENE GLYCOL BIS-(3-(3'-TERT-BUTYL-4'-HYDROXY-5'-METHYLPHENYL)PROPIONATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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